molecular formula C8H6F3NO2S B6308806 2-Methylthio-5-nitrobenzotrifluoride CAS No. 60789-49-3

2-Methylthio-5-nitrobenzotrifluoride

Cat. No.: B6308806
CAS No.: 60789-49-3
M. Wt: 237.20 g/mol
InChI Key: BKAXBXQLSZSMLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methylthio-5-nitrobenzotrifluoride typically involves the nitration of 2-Methylbenzotrifluoride. The reaction conditions often include the use of mixed acids, such as a combination of nitric acid and sulfuric acid, to facilitate the nitration process . The reaction is carried out under controlled temperatures to ensure the desired product is obtained with minimal byproducts.

Chemical Reactions Analysis

2-Methylthio-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylthio-5-nitrobenzotrifluoride is employed as an important intermediate in the synthesis of various organic compounds. Its applications span multiple fields:

Mechanism of Action

The mechanism of action of 2-Methylthio-5-nitrobenzotrifluoride involves its reactivity due to the presence of functional groups such as the nitro, methylthio, and trifluoromethyl groups. These groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

2-Methylthio-5-nitrobenzotrifluoride can be compared with other similar compounds such as:

    2-Methyl-5-nitrobenzotrifluoride: Similar in structure but lacks the methylthio group.

    5-Fluoro-2-nitrobenzotrifluoride: Contains a fluorine atom instead of the methylthio group.

    2-Methyl-4-nitrobenzotrifluoride: Differs in the position of the nitro group.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-methylsulfanyl-4-nitro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAXBXQLSZSMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489781
Record name 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60789-49-3
Record name 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution containing 45.1 g (0.20 mole) of 3-(trifluoromethyl)-4-chloronitrobenzene and 15 g (0.30 mole) of methyl mercaptan in 150 ml of DMSO was added dropwise at ambient temperature a solution containing 8.0 g (0.20 mole) of sodium hydroxide in 20 ml of water. This addition was exothermic to 60° C. After one hour, the reaction mixture was poured into ice water. The product was filtered and dried to give 45.0 g (95%) of yellow solid; m.p. 50° C.
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 30 g of methyl mercaptan in 50 ml of ethanol was added at 10° C to a mixture of 12.5 g of sodium in 500 ml of ethanol and then 63 g of 3-trifluoromethyl-4-chloro-nitrobenzene were added thereto. The mixture stood at room temperature for 17 hours and was vacuum filtered. The recovered precipitate was washed with water and dried to obtain 22 g of 4-methylthio-3-trifluoromethyl-nitrobenzene melting at 158° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three

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